N2-Selective Alkylation to Access 2H-Triazole Scaffolds
The synthesis of 2-alkyl-2H-1,2,3-triazoles is challenging due to the preference for N1 alkylation. A metal-free solvothermal method enables straightforward N2 alkylation, providing access to the 2H-tautomer series [1]. This contrasts with the more common 1H-1,2,3-triazole analogs (e.g., 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole, CAS 1393558-23-0) . Computational studies show that in the gas phase, the 2H-tautomer is the dominant form (>99.9%), whereas in solution the 1H-tautomer prevails due to its higher dipole moment [1]. This tautomeric difference underpins distinct physical, chemical, and biological behaviors between the 2H- and 1H-series.
| Evidence Dimension | Tautomeric equilibrium in gas phase |
|---|---|
| Target Compound Data | 2H-tautomer >99.9% |
| Comparator Or Baseline | 1H-tautomer <0.1% |
| Quantified Difference | >99.9% dominance of 2H form in gas phase |
| Conditions | Computational chemistry calculation (gas phase) [1] |
Why This Matters
Selection of a 2H-triazole over a 1H-triazole ensures access to a distinct chemical space with unique reactivity and potential biological profiles.
- [1] Synthesis of 2-alkyl triazoles with solvothermal conditions. Tetrahedron, 2022, 113, 132765. View Source
